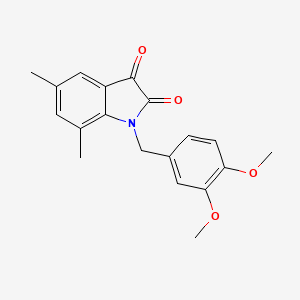

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-11-7-12(2)17-14(8-11)18(21)19(22)20(17)10-13-5-6-15(23-3)16(9-13)24-4/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMGHNAUCGGOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.

Introduction of Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Oxidation: The final step involves the oxidation of the indoline core to form the indoline-2,3-dione structure using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring, using reagents like halogens or nitro compounds.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indoline-2,3-dione Derivatives

Key Observations:

- The 3,4-dimethoxybenzyl group in the target compound distinguishes it from simpler alkyl- or acyl-substituted derivatives (e.g., 1-ethyl or 1-acetyl analogues). This substituent may enhance π-π stacking interactions in biological targets compared to non-aromatic groups.

Functional Group Analogues in Other Scaffolds

highlights compounds with 3,4-dimethoxybenzyl or related aryl groups but in different scaffolds (e.g., diols or acetone derivatives):

Unlike the target compound, this lacks the indoline-2,3-dione core, which is critical for isatin-like bioactivity .

The absence of the indoline ring system limits direct pharmacological comparisons .

Significance of Scaffold Differences:

- The indoline-2,3-dione moiety is essential for interactions with enzymes like monoamine oxidases or kinases. Substitutions on non-isatin scaffolds (e.g., diols or aldehydes) may confer distinct reactivity or metabolic stability.

Biological Activity

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione is a compound of interest due to its potential biological activities. This indoline derivative has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition. The following sections will detail its biological activity, supported by research findings and case studies.

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.28 g/mol

- CAS Number : 39603-24-2

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

- Cell Line Studies : The compound was subjected to testing against a panel of human tumor cell lines using the National Cancer Institute (NCI) protocols. It exhibited significant cytotoxic effects with mean GI50 (concentration that inhibits 50% of cell growth) values indicating efficacy against multiple cancer types:

| Cell Line Type | GP (%) |

|---|---|

| Non-Small Cell Lung (HOP-62) | -17.47 |

| CNS Cancer (SF-539) | -49.97 |

| Melanoma (MDA-MB-435) | -22.59 |

| Ovarian Cancer (OVCAR-8) | -27.71 |

| Prostate Cancer (DU-145) | -44.35 |

| Breast Cancer (MDA-MB-468) | -15.65 |

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and potential disruption of microtubule dynamics, which is crucial for cell division .

Enzyme Inhibition

In addition to anticancer properties, this compound has shown promise as an inhibitor of key enzymes involved in metabolic processes:

- α-Glucosidase and α-Amylase Inhibition : Studies have reported IC50 values ranging from 12.70 μM to 0.90 μM for α-glucosidase and from 14.90 μM to 1.10 μM for α-amylase, indicating strong inhibitory activity compared to standard inhibitors like acarbose .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast and lung cancers.

- Combination Therapy : Research suggests that combining this compound with traditional chemotherapeutics may enhance overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.